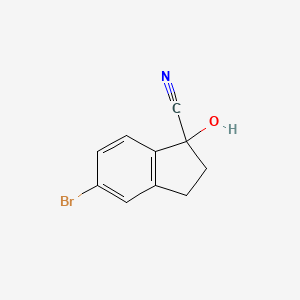

5-bromo-1-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile

Description

5-Bromo-1-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile is a bicyclic aromatic compound featuring a bromine substituent at position 5, a hydroxyl group at position 1, and a nitrile group also at position 1. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

5-bromo-1-hydroxy-2,3-dihydroindene-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-8-1-2-9-7(5-8)3-4-10(9,13)6-12/h1-2,5,13H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTHUJRDMQVJGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C1C=C(C=C2)Br)(C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Brominated Indanone Synthesis

A key precursor is 5-bromo-1-indanone, which can be synthesized via a Friedel-Crafts acylation reaction of 3-(3-bromophenyl)propionic acid with chlorosulfonic acid, followed by oxidation steps. This method yields 5-bromoindanone with high purity and yield (~92%) under controlled conditions involving tert-butyl hydroperoxide oxidation in aqueous media at 100 °C for 24 hours. The reaction is quenched with sodium thiosulfate and purified by silica gel chromatography.

| Step | Reagents & Conditions | Outcome/Yield |

|---|---|---|

| Friedel-Crafts acylation | 3-(3-bromophenyl)propionic acid + chlorosulfonic acid | 5-bromoindanone intermediate |

| Oxidation | tert-butyl hydroperoxide (6-10 equiv.), 100 °C, 24 h | 5-bromo-1-indanone (92% yield) |

Conversion to Hydroxy and Nitrile Functionalities

The transformation of the ketone group in 5-bromo-1-indanone to the hydroxy and nitrile groups at the same carbon typically involves:

- Cyanohydrin formation: Treatment of the ketone with cyanide sources (e.g., sodium cyanide or trimethylsilyl cyanide) under acidic or neutral conditions to form the cyanohydrin intermediate.

- Hydroxy group stabilization: The cyanohydrin intermediate inherently contains the hydroxy group at the carbon adjacent to the nitrile.

This step requires careful control of reaction conditions to avoid side reactions such as polymerization or over-oxidation. Solvents like ethanol or tetrahydrofuran (THF) are commonly used, with temperature maintained between 0 °C to room temperature for optimal selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution of the bromine atom.

Major Products Formed

Oxidation: Formation of 5-bromo-1-oxo-2,3-dihydro-1H-indene-1-carbonitrile.

Reduction: Formation of 5-bromo-1-hydroxy-2,3-dihydro-1H-indene-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-1-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-1-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile depends on its interaction with molecular targets. The bromine atom and nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules.

Comparison with Similar Compounds

Core Structural Variations

The table below summarizes key structural analogs and their substituent patterns:

*Molecular weight calculated based on formula.

Impact of Substituents on Properties

- Bromine vs. Other Halogens : Bromine’s bulkiness and polarizability (e.g., in 5-bromo derivatives) may enhance intermolecular interactions compared to fluorine or chlorine analogs, influencing crystallinity or receptor binding .

- Stereochemistry : The (R)-enantiomer of 2,3-dihydro-1H-indene-1-carbonitrile demonstrates significant optical activity ([α]D²² = -54.2), suggesting stereochemical considerations are vital for enantioselective synthesis or pharmacological effects .

Biological Activity

5-Bromo-1-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile (CAS No. 1889288-20-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H8BrN, with a molecular weight of approximately 222.08 g/mol. The structure features a bromine atom and a hydroxyl group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H8BrN |

| Molecular Weight | 222.08 g/mol |

| CAS Number | 1889288-20-3 |

| Purity | >98% |

Antitumor Activity

Research indicates that derivatives of indene compounds exhibit significant antitumor properties. For example, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that indene derivatives could inhibit the growth of breast cancer cells by modulating apoptosis-related proteins .

Antibacterial and Anti-inflammatory Effects

In addition to antitumor activity, indene derivatives have been evaluated for their antibacterial and anti-inflammatory properties. The presence of the bromine atom in the structure may enhance these effects by increasing the lipophilicity of the compound, facilitating better membrane penetration. In vitro studies have shown that such compounds can reduce inflammation markers and bacterial growth in various models .

The mechanisms by which this compound exerts its biological effects are still under investigation. Proposed mechanisms include:

- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.

- Modulation of signaling pathways : These compounds may affect pathways involved in cell survival and apoptosis.

Case Studies

Several studies have highlighted the biological activities of related indene derivatives:

- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry reported that certain indene derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antitumor effects .

- Anti-inflammatory Research : Another research article indicated that indene-based compounds significantly reduced levels of pro-inflammatory cytokines in animal models of arthritis, demonstrating potential therapeutic applications for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.